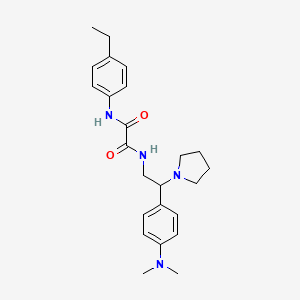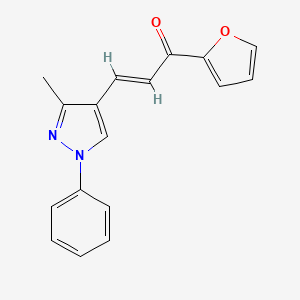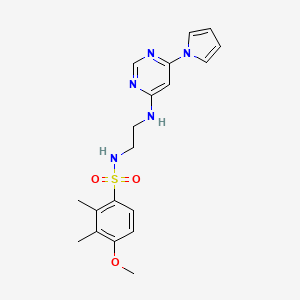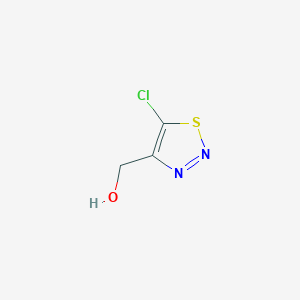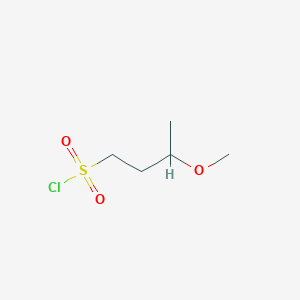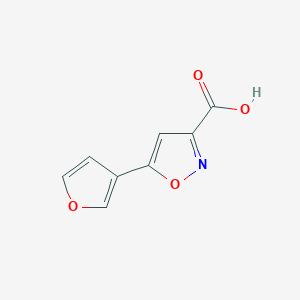
5-(Furan-3-yl)-1,2-oxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are also found as natural products in various sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
Furan compounds can be synthesized through various methods. Some classical methods have been modified and improved, while other new methods have been developed. A vast variety of catalysts are used for these transformations . For instance, an effective protocol for the synthesis of 5-(furan-3-yl)barbiturate and 5-(furan-3-yl)thiobarbiturate derivatives involves a one-pot three-component reaction of readily available starting materials arylglyoxals, barbituric acid or thiobarbituric acid, and acetylacetone in water as a solvent .Molecular Structure Analysis
Furans are five-membered aromatic heterocycles containing one oxygen atom . The specific molecular structure of “5-(Furan-3-yl)-1,2-oxazole-3-carboxylic acid” would need to be determined through further analysis.Chemical Reactions Analysis
The chemical reactions involving furan compounds are diverse and depend on the specific compound and conditions. For example, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH afford products of hydroarylation of the carbon–carbon double bond .Physical And Chemical Properties Analysis
The physical and chemical properties of furan compounds can vary greatly depending on the specific compound. For instance, 3-(furan-3-yl)propanoic acid has a melting point of 62-66 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Thiol-Thione Tautomers : 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H [1,2,4] triazole-3-thiol were synthesized from furan-2-carboxylic acid hydrazide, leading to Mannich bases and methyl derivatives. The structures were confirmed using elemental analyses, IR, and NMR spectra, highlighting thiol-thione tautomeric equilibrium (Koparır, Çetin, & Cansiz, 2005).
Formation of New Furan Derivatives : New furan derivatives were isolated from mangrove-derived endophytic fungus, showing the versatility of furan compounds in chemical synthesis (Chen et al., 2017).
Development of 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives : This synthesis process involved converting furan-2-carboxylic acid hydrazide into various derivatives, showcasing the chemical diversity achievable with furan compounds (Cansiz, Koparır, & Demirdağ, 2004).
Biological and Pharmaceutical Applications
Antimicrobial Activity of Derivatives : The antimicrobial activity of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives was explored, demonstrating the potential pharmaceutical applications of these compounds (Danilchenko & Parchenko, 2017).
Enzyme-Catalyzed Oxidation for Polymer Production : An enzyme that oxidizes [5-(hydroxymethyl)furan-2-yl]methanol to furan-2,5-dicarboxylic acid (FDCA), a key compound for polymer production, was identified, indicating the role of furan derivatives in green chemistry and materials science (Dijkman, Groothuis, & Fraaije, 2014).
Photophysical and Chemical Analysis
- Photophysical Evaluation of Furan-Decorated Nucleosides : Furan derivatives were evaluated for their photophysical properties when attached to nucleosides, highlighting their use as fluorescent probes in biochemical and medical research (Greco & Tor, 2007).
Safety And Hazards
Future Directions
Furan compounds are considered platform chemicals and have received significant attention due to their wide range of applications in the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others . Future research will likely continue to explore new synthesis methods, applications, and safety considerations of these compounds.
properties
IUPAC Name |
5-(furan-3-yl)-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-8(11)6-3-7(13-9-6)5-1-2-12-4-5/h1-4H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXFWXFWSULSIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC(=NO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Furan-3-yl)-1,2-oxazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

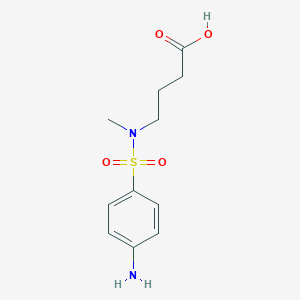
![2-cyclohexyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2475295.png)
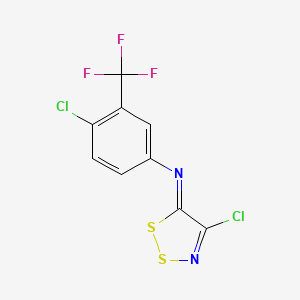
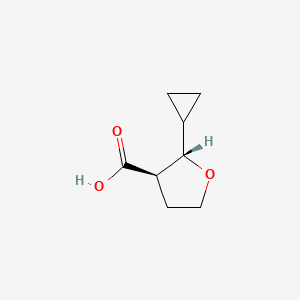
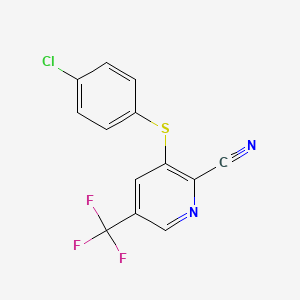
![Methyl 3-({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2475301.png)
![6-(thiophen-2-ylmethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2475304.png)
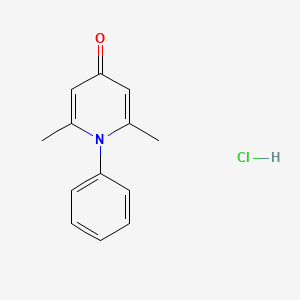
![3-[[4-[6-(4-Chlorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2475306.png)
